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Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

The indolin-2-one core structure is a recognized pharmacophore in drug discovery, with the 6-amino
derivative serving as a key intermediate and scaffold for designing novel bioactive molecules [1]. Its
significance is highlighted by the approval of drugs like Sunitinib, an indolin-2-one derivative used to treat

renal cell carcinoma and gastrointestinal stromal tumors [2].

The primary application of this scaffold is in developing tyresine kinase inhibitors, especially against
VEGFRs. Inhibiting VEGFRs disrupts angiogenesis (the formation of new blood vessels), which is a critical
requirement for tumor growth and metastasis [2]. Structure-Activity Relationship (SAR) studies consistently
show that the indolin-2-one core is essential for this inhibitory activity, and substitutions at the C-3 position

of the oxindole ring profoundly influence both antiangiogenic and anticancer potency [2] [1].

Experimental Protocols

Chemical Synthesis of 6-Aminoindolin-2-one

The following protocol outlines a reliable synthesis of the 6-aminoindolin-2-one core from 2,4-

dinitrophenylacetic acid, adapted from published procedures [3].

e Objective: To synthesize 6-aminoindolin-2-one (CAS 150544-04-0) as a building block for further
analog development.
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e Materials:

[e]

[e]

o

[e]

[e]

[e]

[e]

2,4-Dinitrophenylacetic acid

Ethanol (absolute)

10% Palladium on Carbon (Pd/C) catalyst
p-Toluenesulfonic acid (p-TsOH)
Diatomaceous earth

Inert atmosphere (Nitrogen gas)
Hydrogen gas (H2) at 45 psi

e Equipment: Hydrogenation apparatus (e.g., Parr shaker), round-bottom flask, reflux condenser,
heating mantle, filtration setup.
e Procedure:

(o]

o

Dissolution: Dissolve 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in 200 mL of ethanol in a
hydrogenation vessel.

Purging: Purge the reaction mixture with nitrogen gas to displace oxygen.

Catalyst Addition: Add 400 mg of 10% Pd/C catalyst to the mixture.

Hydrogenation: Subject the mixture to hydrogenation at 45 psi Hz pressure for approximately 2
hours. Monitor for reaction completion (e.g., by TLC).

Filtration: After hydrogenation, transfer the mixture and filter it through a pad of diatomaceous
earth to remove the catalyst. Collect the filtrate.

Cyclization: Transfer the filtrate to a round-bottom flask, add 150 mg of p-toluenesulfonic acid,
and fit the flask with a reflux condenser.

Heating: Heat the mixture to reflux and maintain overnight (~12-16 hours).

Isolation: Allow the reaction mixture to cool. The product precipitates as brown crystals. Collect
the solid by vacuum filtration.

Drying: Wash the crystals with cold ethanol and dry under vacuum to obtain the pure product.

e Expected Outcome: The typical yield is around 72% (4.68 g). Characterization data should include:

[e]

[e]

H NMR (DMSO-ds): & 10.05 (s, 1H), 6.76 (d, J = 8.7 Hz, 1H), 6.07 (m, 2H), 4.97 (br s, 2H),
3.20 (s, 2H) [3].
LRMS (M+): 148.7 [3].

Protocol for Probing Functional Group Interactions

This general methodology helps determine the role of specific functional groups in a lead compound's

binding to its biological target [4].

e Objective: To determine if a carbonyl group on a 6-aminoindolin-2-one analog acts as a hydrogen
bond acceptor in its interaction with a target protein (e.g., VEGFR).

e Principle: A carbonyl (C=0) can only act as a hydrogen bond acceptor. Its modification to a group
that cannot accept hydrogen bonds (like CHz2 or CHCHs3) will cause a significant drop in biological
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activity if the interaction is critical [4].
¢ Design:
o Synthesize Analogs: Create a series of compounds where the carbonyl group is
systematically altered.
= Reference compound: The lead molecule with the intact carbonyl.
= Analog A: Replace C=0 with CHa.
= Analog B: Replace C=0 with C=CH..
o Biological Testing: Evaluate all compounds in a consistent biological assay (e.g., a VEGFR
kinase inhibition assay or an anti-proliferation assay against a relevant cancer cell line).
¢ Interpretation: A substantial loss of activity in Analogs A and B compared to the reference compound
strongly suggests the carbonyl group is involved in a key hydrogen bond with the target protein [4].

Structure-Activity Relationship (SAR) Data

Logical strategies like molecular hybridization, bioisosteric substitution, and scaffold hopping are employed

to optimize this scaffold [1]. The table below summarizes key SAR findings.

Modification

Site Key SAR Findings Impact on Activity

Indolin-2-one The core scaffold is necessary for VEGFR Essential; removal abolishes

Core inhibition [2]. activity.

C-3 Position Substitutions at this position are a major High; can dramatically improve
determinant of activity [2] [1]. or decrease potency and

selectivity.

Aryl Portion Modifications on the aromatic ring system can Medium to High; used to fine-
influence target selectivity and pharmacokinetics  tune drug properties.
[1].

N-1 Position Alkylation can be used to modulate solubility and  Medium; primarily affects drug-

metabolic stability [1]. like properties.

Experimental Workflow & Pathway Visualization
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The following diagrams, generated using Graphviz DOT language, illustrate the core synthesis pathway and

the overall drug discovery workflow for this scaffold.

\ Hz2, Pd/C ; p-TsOH
2,4-Dinitrophenylacetic Acid EtOH, 2h Reductlpn Reflux, Overnight 6-Aminoindolin-2-one
) Intermediate

Click to download full resolution via product page

Synthesis of 6-Aminoindolin-2-one Core [3]
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Workflow for Indolin-2-one Based Drug Discovery [2] [1] [4]

Key Considerations for Researchers

¢ Single Variable Modification: For clear SAR interpretation, introduce only one structural change at a
time between synthesized analogs. Multiple simultaneous modifications make it impossible to
attribute changes in biological activity to a specific chemical alteration [4].

e Beyond Binding: When a functional group like a hydroxyl is found to be essential, consider that the
loss of activity upon its modification could be due to factors beyond the loss of a hydrogen bond.
Changes in molecular volume, acidity, solubility, and overall conformation must also be evaluated [4].

¢ Hybrid Strategies: To enhance efficacy and overcome limitations like toxicity, consider designing
hybrid molecules that link the 6-aminoindolin-2-one scaffold to other pharmacophores through
rational synthetic strategies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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one-scaffold-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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